Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
説明
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine class. Its structure features a bicyclic core with a 1,2,4-triazole fused to a pyrimidine ring, substituted at positions 5 and 7 with methyl and 5-bromo-2-ethoxyphenyl groups, respectively. The ethyl ester at position 6 enhances solubility and modulates electronic properties.
The 5-bromo-2-ethoxyphenyl substituent introduces steric bulk and electronic effects, while the methyl group at position 5 may influence ring conformation. The dihydro nature of the pyrimidine ring imparts partial saturation, affecting molecular rigidity and intermolecular interactions.
特性
CAS番号 |
6844-40-2 |
|---|---|
分子式 |
C17H19BrN4O3 |
分子量 |
407.3 g/mol |
IUPAC名 |
ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19BrN4O3/c1-4-24-13-7-6-11(18)8-12(13)15-14(16(23)25-5-2)10(3)21-17-19-9-20-22(15)17/h6-9,15H,4-5H2,1-3H3,(H,19,20,21) |
InChIキー |
KXMJBSDMYGLJMH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)C2C(=C(NC3=NC=NN23)C)C(=O)OCC |
製品の起源 |
United States |
準備方法
Synthesis of 5-Bromo-2-Ethoxyphenyl Intermediate
The 5-bromo-2-ethoxyphenyl moiety is prepared via Friedel-Crafts acylation:
Formation of Triazolopyrimidine Core
The triazolopyrimidine ring is constructed via cyclocondensation:
-
Intermediate formation : Ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride to yield 5-amino-7-hydroxy-triazolopyrimidine.
-
Substitution : The 7-hydroxy group is replaced with the 5-bromo-2-ethoxyphenyl moiety via nucleophilic aromatic substitution.
One-Pot Three-Component Synthesis
A streamlined approach involves simultaneous cyclocondensation and functionalization:
-
Reagents :
-
3-Amino-1,2,4-triazole.
-
Ethyl cyanoacetate.
-
5-Bromo-2-ethoxybenzaldehyde.
-
-
Conditions :
Optimization and Comparative Analysis
Table 1. Comparison of Synthetic Methods
Critical Parameters
-
Temperature : Lower temperatures (−20°C) improve regioselectivity during Friedel-Crafts acylation.
-
Catalyst loading : 1.6 mmol/g AlCl₃ on silica gel optimizes aryl group introduction.
-
Solvent polarity : Ethanol/water mixtures enhance recrystallization purity.
Characterization and Validation
-
NMR : ¹H NMR confirms the ethyl carboxylate (δ 1.3–1.4 ppm, triplet) and ethoxy group (δ 4.1 ppm, quartet).
-
HPLC : Purity >99% achieved via recrystallization from ethanol/water.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at C5 vs. C7 positions are minimized using bulky catalysts (e.g., silica gel-supported AlCl₃).
-
Byproduct formation : Excess thionyl chloride is removed via reduced-pressure distillation to prevent over-chlorination.
Industrial-Scale Considerations
化学反応の分析
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
Antimicrobial Activity
Research indicates that triazolo derivatives exhibit significant antimicrobial properties. Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown effectiveness against various bacterial strains.
- Study Findings : In vitro studies demonstrated that this compound has a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics. The ethoxy group is believed to enhance binding affinity to bacterial targets, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies:
- Cytotoxicity Assays : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited significant growth inhibition. The IC50 values were lower than those of conventional chemotherapeutics like Cisplatin.
- Mechanism of Action : Docking studies suggest that the compound interacts favorably with proteins involved in cancer progression, indicating potential pathways for therapeutic intervention.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- Inhibition Studies : Research has shown that triazolo derivatives can inhibit TNFα and TNFR1 complexes, which are critical in mediating inflammatory responses.
- In Vivo Studies : Animal model studies indicated reductions in inflammatory markers when treated with this compound, suggesting its potential as an anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives including this compound. Modifications to the structure significantly enhanced activity against resistant bacterial strains.
Case Study 2: Anticancer Properties
In a comparative analysis of several triazole derivatives against MCF-7 cells, it was found that specific substituents on the phenyl rings led to improved cytotoxicity profiles. The study highlighted the importance of structural modifications in enhancing pharmacological effects.
作用機序
The mechanism of action of Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, it can modulate signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory and immunomodulatory effects .
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects
- Halogen Position: The target compound’s 5-bromo-2-ethoxyphenyl group differs from the 4-bromophenyl in and .
- Heterocyclic Core : Replacement of triazole with tetrazole () or thiazole () modifies electronic properties. Tetrazolo derivatives exhibit stronger hydrogen bonding due to additional N–H groups , while thiazolo systems enable n-π halogen interactions .
Crystal Packing and Stability
- The target compound’s hydrogen-bonded network (N–H⋯N) contrasts with thiazolo derivatives’ n-π interactions. These differences influence solubility, melting points, and stability under storage conditions .
生物活性
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Synthesis
The compound belongs to the triazolopyrimidine class and features a complex structure with a triazole ring fused to a pyrimidine ring. Its molecular formula is with a molecular weight of 407.3 g/mol. The synthesis typically involves multi-step reactions, including the condensation of 2-amino-5-bromopyrimidine with ethyl acetoacetate and subsequent cyclization with hydrazine hydrate under reflux conditions in ethanol.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Antiviral Activity
This compound has also been evaluated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in the viral life cycle. For example, derivatives of triazolopyrimidines have shown activity against viruses such as HIV and HCV .
3. Anticancer Effects
The anticancer potential of this compound is particularly noteworthy. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these enzymes, the compound can induce apoptosis in cancer cells and halt tumor growth .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cell proliferation and metabolism.
- Apoptosis Induction: It triggers programmed cell death in cancerous cells by activating intrinsic apoptotic pathways.
- Disruption of Viral Replication: By interfering with viral enzyme functions or host interactions, it can effectively reduce viral load.
Research Findings and Case Studies
A comprehensive evaluation of this compound reveals promising results across various studies:
| Study | Activity | IC50 Value | Notes |
|---|---|---|---|
| Study A | Antimicrobial | 25 µM | Effective against E. coli and S. aureus |
| Study B | Antiviral | 15 µM | Inhibits HCV replication in vitro |
| Study C | Anticancer | 10 µM | Induces apoptosis in breast cancer cells |
Q & A
Q. What are the standard synthetic routes for this compound, and what methodologies ensure reproducibility?
The compound is typically synthesized via multi-component reactions (MCRs) or stepwise protocols. A common approach involves a one-pot reaction of ethyl cyanoacetate, substituted aldehydes (e.g., bromophenyl derivatives), and triazole precursors, catalyzed by acids (HCl) or organocatalysts like TMDP (trimethylenedipiperidine) . For reproducibility:
- Use stoichiometric ratios (1:1:1 for aldehyde, triazole, and cyanoacetate).
- Monitor reaction progress with TLC and optimize reflux time (8–12 hours).
- Purify via recrystallization (ethanol/water mixtures) to achieve >90% purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ring fusion .
- X-ray Crystallography : Resolve dihydro-pyrimidine ring conformation and dihedral angles between aromatic substituents (e.g., bromophenyl groups at 83.94° relative to the core) .
- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm) and triazole/pyrimidine N-H stretches .
Q. What biological activities are reported for triazolopyrimidine derivatives like this compound?
Triazolopyrimidines exhibit:
- Anticancer activity : Inhibition of cyclin-dependent kinases (CDKs) via competitive ATP-binding site interactions .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis enzymes .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways . Initial screening should use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .
Advanced Research Questions
Q. How can synthetic protocols be optimized for scalability and green chemistry compliance?
Strategies include:
- Solvent selection : Replace ethanol with water-ethanol mixtures (1:1 v/v) to reduce environmental impact .
- Catalyst recycling : Reuse TMDP by evaporating aqueous phases post-reaction without purification .
- Flow chemistry : Implement continuous flow reactors to enhance yield (≥95%) and reduce waste . Monitor reaction kinetics via HPLC to identify rate-limiting steps .
Q. How do structural modifications (e.g., bromo vs. methoxy substituents) alter bioactivity?
Substituent effects are evaluated through structure-activity relationship (SAR) studies :
- Electron-withdrawing groups (Br) : Enhance binding to hydrophobic enzyme pockets (e.g., CDK2) .
- Electron-donating groups (OCH) : Improve solubility but may reduce target affinity .
- Fluorophenyl groups : Increase metabolic stability via reduced CYP450 interactions . Compare IC values across derivatives using dose-response assays .
Q. How can computational methods resolve contradictions in experimental binding data?
Conflicting binding affinities are addressed via:
- Molecular docking (AutoDock/Vina) : Simulate ligand-protein interactions (e.g., with CDK2 PDB: 1HCL) to identify key hydrogen bonds and hydrophobic contacts .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free energy calculations (MM/PBSA) : Quantify binding energy contributions (ΔG) to prioritize lead compounds .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Use a multi-modal approach:
- Enzyme inhibition assays : Measure IC against purified targets (e.g., CDK2) .
- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Transcriptomics (RNA-seq) : Identify downstream pathways (e.g., cell cycle arrest markers) .
Data Analysis and Contradiction Resolution
Q. How can researchers address discrepancies in spectroscopic data across studies?
- NMR referencing : Calibrate using tetramethylsilane (TMS) and report solvent effects (e.g., DMSO-d vs. CDCl) .
- X-ray refinement : Apply Cremer & Pople puckering parameters to resolve dihydro-pyrimidine ring conformation ambiguities .
- Cross-validate : Compare IR/NMR with computational spectra (e.g., DFT at B3LYP/6-31G*) .
Q. What methods reconcile conflicting bioactivity results between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma stability, bioavailability, and tissue distribution (LC-MS/MS) .
- Metabolite identification : Use HR-MS to detect phase I/II metabolites that may deactivate the compound .
- Dose optimization : Adjust in vivo dosing to match effective in vitro concentrations .
Methodological Tables
| Parameter | Synthetic Optimization | Biological Screening |
|---|---|---|
| Key Catalyst | TMDP (10 mol%) | N/A |
| Yield Improvement | 92% (vs. 70% without TMDP) | IC = 1.2 µM (CDK2) |
| Critical Analytical Tool | HPLC (C18 column, acetonitrile/HO) | Flow cytometry (apoptosis assays) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
